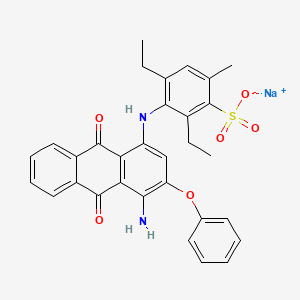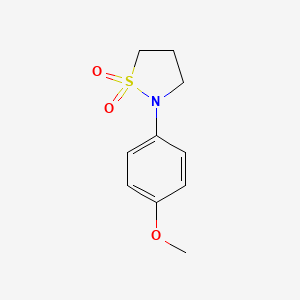
6-(Benzyloxy)hexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)hexane-1,2-diol is an organic compound characterized by a benzyl ether group attached to a hexane chain with two hydroxyl groups at the first and second positions
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method for preparing 1,2-diols involves the hydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides, which can be achieved under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve the reduction of dicarbonyl compounds or the selective O-alkylation of benzene-1,3-diol .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization of the benzyl group.
Common Reagents and Conditions:
Oxidation: NBS, pyridinium chlorochromate (PCC)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, Lewis acids
Major Products:
Oxidation: Formation of benzylic alcohols or carboxylic acids
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of substituted benzyl derivatives
Applications De Recherche Scientifique
6-(Benzyloxy)hexane-1,2-diol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)hexane-1,2-diol involves its interaction with molecular targets through its hydroxyl and benzyl ether groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1,6-Hexanediol: Similar in structure but lacks the benzyl ether group.
Benzyl Alcohol: Contains a benzyl group but lacks the hexane chain and additional hydroxyl group.
Phenylmethanol: Similar to benzyl alcohol but with a different structural arrangement.
Uniqueness: 6-(Benzyloxy)hexane-1,2-diol is unique due to the presence of both a benzyl ether group and two hydroxyl groups on a hexane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
71998-68-0 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
6-phenylmethoxyhexane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c14-10-13(15)8-4-5-9-16-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2 |
Clé InChI |
CHPDMWMDELVDCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)


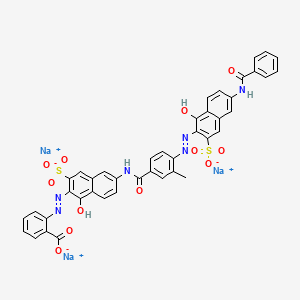
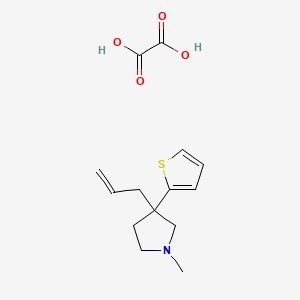
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
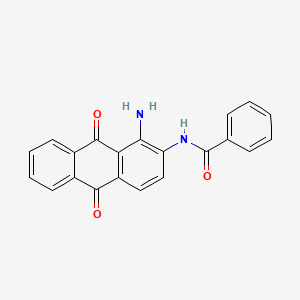
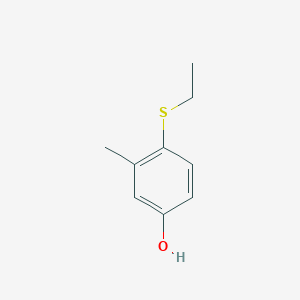
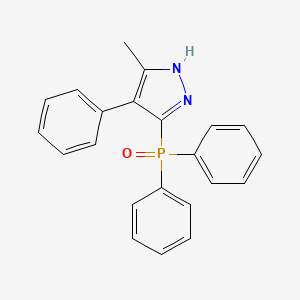
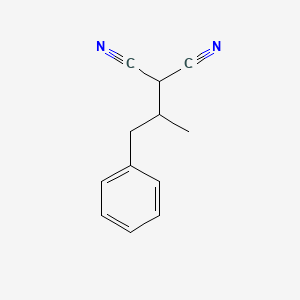

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
